![molecular formula C10H12BrNO4 B12543793 1-[2-(2-Bromoethoxy)ethoxy]-2-nitrobenzene CAS No. 144587-70-2](/img/structure/B12543793.png)
1-[2-(2-Bromoethoxy)ethoxy]-2-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(2-Bromoethoxy)ethoxy]-2-nitrobenzene is an organic compound that features a nitrobenzene ring substituted with a bromoethoxyethoxy group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-Bromoethoxy)ethoxy]-2-nitrobenzene typically involves the reaction of 2-nitrophenol with 2-(2-bromoethoxy)ethanol in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of 2-nitrophenol is replaced by the bromoethoxyethoxy group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-[2-(2-Bromoethoxy)ethoxy]-2-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or using metal hydrides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used[][4].
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.
Reduction: The major product is 1-[2-(2-Aminoethoxy)ethoxy]-2-nitrobenzene.
Oxidation: Products include aldehydes and carboxylic acids derived from the ethoxy groups.
Scientific Research Applications
1-[2-(2-Bromoethoxy)ethoxy]-2-nitrobenzene is used in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for bioactive compounds.
Mechanism of Action
The mechanism of action of 1-[2-(2-Bromoethoxy)ethoxy]-2-nitrobenzene involves its reactivity towards nucleophiles and its ability to undergo reduction and oxidation reactions. The bromoethoxyethoxy group acts as a leaving group in nucleophilic substitution reactions, while the nitro group can be reduced to an amine, which can further participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-(2-methoxyethoxy)ethane: Similar in structure but lacks the nitro group, making it less reactive in certain types of reactions.
2-Bromoethyl methyl ether: Another similar compound but with different reactivity due to the presence of a methyl group instead of an ethoxy group.
Uniqueness
1-[2-(2-Bromoethoxy)ethoxy]-2-nitrobenzene is unique due to the presence of both a nitro group and a bromoethoxyethoxy group. This combination allows for a wide range of chemical transformations and applications in various fields of research and industry .
Properties
CAS No. |
144587-70-2 |
|---|---|
Molecular Formula |
C10H12BrNO4 |
Molecular Weight |
290.11 g/mol |
IUPAC Name |
1-[2-(2-bromoethoxy)ethoxy]-2-nitrobenzene |
InChI |
InChI=1S/C10H12BrNO4/c11-5-6-15-7-8-16-10-4-2-1-3-9(10)12(13)14/h1-4H,5-8H2 |
InChI Key |
NNADCTMUCZMINC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCCOCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


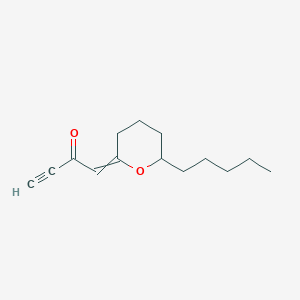
![2-methyl-3H-pyrrolo[1,2-b][1,2,4]triazole-5,6-dicarbonitrile](/img/structure/B12543721.png)
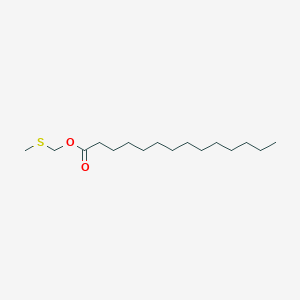
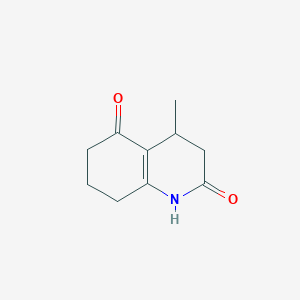
![Propanedinitrile, [1,9-dihydro-9-(4-methylphenyl)-6H-purin-6-ylidene]-](/img/structure/B12543732.png)
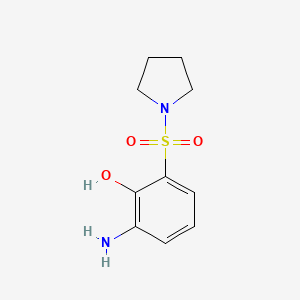
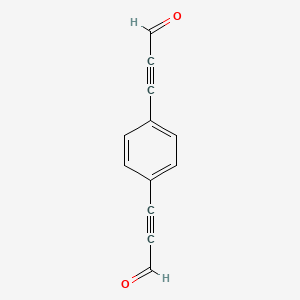

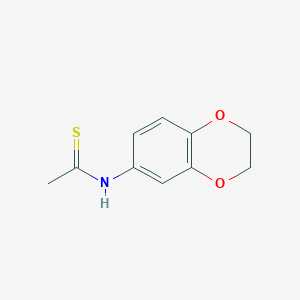


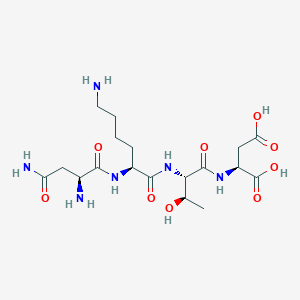
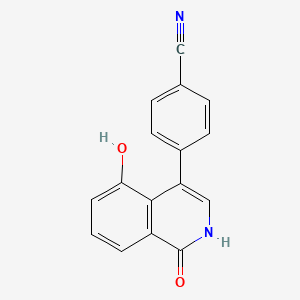
![N,N-Dimethyl-2-[methyl(phenyl)phosphorothioyl]aniline](/img/structure/B12543805.png)
